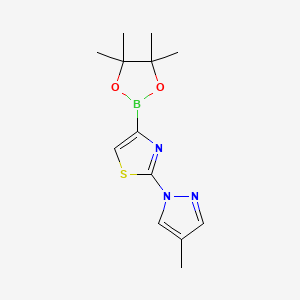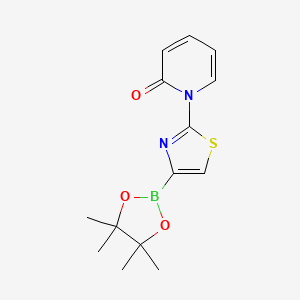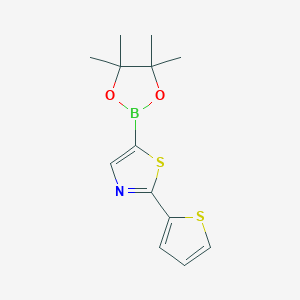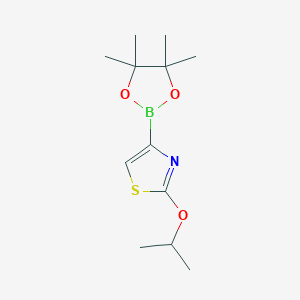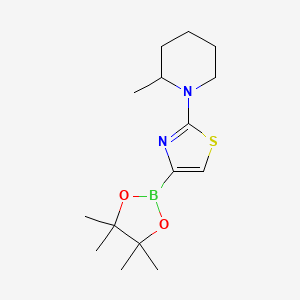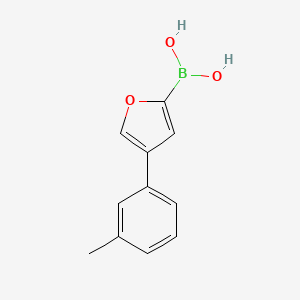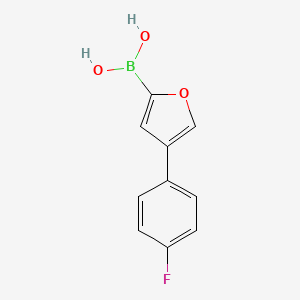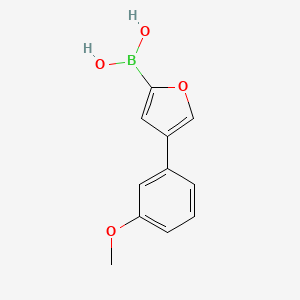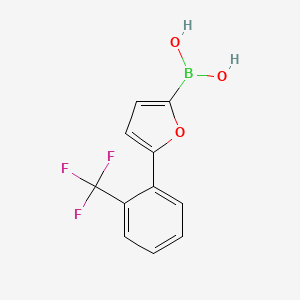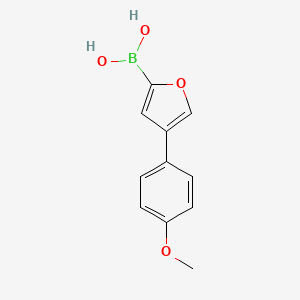
4-(4-Methoxyphenyl)furan-2-boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Methoxyphenyl)furan-2-boronic acid is an organic compound that belongs to the class of boronic acids. It features a furan ring and a methoxy group attached to the phenyl ring. Boronic acids are known for their unique reactivity with diols, amino alcohols, and other molecules containing hydroxyl or amine groups . This compound has a molecular formula of C11H11BO4 and a molecular weight of 218.02 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 4-(4-Methoxyphenyl)furan-2-boronic acid can be synthesized via the Suzuki-Miyaura cross-coupling reaction. This involves the coupling of 4-bromo-2-methoxyphenylfurane with phenylboronic acid in the presence of a palladium catalyst. The reaction typically proceeds in aprotic solvents such as DMF or toluene under mild conditions. The product can be purified by column chromatography or recrystallization.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the Suzuki-Miyaura coupling reaction. This process is favored due to its efficiency and the mild reaction conditions required .
Analyse Des Réactions Chimiques
Types of Reactions: 4-(4-Methoxyphenyl)furan-2-boronic acid primarily undergoes substitution reactions, particularly in the context of Suzuki-Miyaura cross-coupling. This reaction is widely used for forming carbon-carbon bonds .
Common Reagents and Conditions:
Reagents: Palladium catalysts, phenylboronic acid, 4-bromo-2-methoxyphenylfurane.
Conditions: Aprotic solvents (e.g., DMF, toluene), mild temperatures.
Major Products: The major product of the Suzuki-Miyaura reaction involving this compound is typically a biaryl compound, which is formed by the coupling of the boronic acid with an aryl halide .
Applications De Recherche Scientifique
4-(4-Methoxyphenyl)furan-2-boronic acid has a wide range of applications in scientific research:
Mécanisme D'action
The primary mechanism of action for 4-(4-Methoxyphenyl)furan-2-boronic acid involves its role in the Suzuki-Miyaura cross-coupling reaction. This reaction proceeds through a series of steps:
Oxidative Addition: The palladium catalyst forms a complex with the aryl halide.
Transmetalation: The boronic acid transfers its aryl group to the palladium complex.
Reductive Elimination: The palladium complex releases the coupled product, regenerating the catalyst.
Comparaison Avec Des Composés Similaires
- 4-Methoxyphenylboronic acid
- 4-Fluorophenylboronic acid
- 4-Carboxyphenylboronic acid
Comparison: 4-(4-Methoxyphenyl)furan-2-boronic acid is unique due to the presence of both a furan ring and a methoxy group, which can influence its reactivity and the types of products formed in reactions. Compared to other boronic acids, it offers distinct advantages in terms of forming specific biaryl compounds and its potential biological activities .
Propriétés
IUPAC Name |
[4-(4-methoxyphenyl)furan-2-yl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BO4/c1-15-10-4-2-8(3-5-10)9-6-11(12(13)14)16-7-9/h2-7,13-14H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOWRTRRKZHFANC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CO1)C2=CC=C(C=C2)OC)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

